lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate
CAS No.: 2173637-01-7
Cat. No.: VC8090156
Molecular Formula: C8H12LiNO4
Molecular Weight: 193.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2173637-01-7 |
|---|---|
| Molecular Formula | C8H12LiNO4 |
| Molecular Weight | 193.2 |
| IUPAC Name | lithium;(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate |
| Standard InChI | InChI=1S/C8H13NO4.Li/c1-8(2,3)13-7(12)9-4-5(9)6(10)11;/h5H,4H2,1-3H3,(H,10,11);/q;+1/p-1/t5-,9?;/m1./s1 |
| Standard InChI Key | OSKLBSBGDIYHPH-KDKCWTOHSA-M |
| Isomeric SMILES | [Li+].CC(C)(C)OC(=O)N1C[C@@H]1C(=O)[O-] |
| SMILES | [Li+].CC(C)(C)OC(=O)N1CC1C(=O)[O-] |
| Canonical SMILES | [Li+].CC(C)(C)OC(=O)N1CC1C(=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s structure comprises an aziridine ring—a strained three-membered heterocycle with one nitrogen atom—functionalized with a Boc group and a carboxylate moiety. Key features include:
The Boc group enhances solubility in organic solvents and stabilizes the nitrogen against undesired reactions, while the lithium carboxylate improves reactivity in polar aprotic media .
Spectral and Physical Data
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NMR: The proton NMR spectrum typically shows signals for the Boc tert-butyl group (δ ~1.44 ppm, singlet), aziridine protons (δ ~2.8–3.2 ppm, multiplet), and carboxylate resonance .
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IR: Stretching vibrations at ~1700 cm⁻¹ (C=O of Boc and carboxylate) and ~1250 cm⁻¹ (C–N of aziridine) .
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Solubility: Soluble in THF, DMF, and DMSO; sparingly soluble in water .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a multi-step process starting from (R)-1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid (CAS: 1286768-92-0) :
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Deprotonation: Treatment of the parent acid with lithium hydroxide or lithium bicarbonate in a polar solvent (e.g., methanol or water) yields the lithium salt .
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Purification: Isolation via crystallization or column chromatography ensures enantiomeric purity (>97% ee) .
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Dissolve (R)-1-Boc-aziridine-2-carboxylic acid (1.0 equiv) in anhydrous THF.
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Add LiOH·H₂O (1.05 equiv) at 0°C and stir for 2 hours.
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Filter and concentrate under reduced pressure to obtain the lithium salt as a white solid (yield: 85–92%).
Stereochemical Considerations
The (2R) configuration is critical for its reactivity. Enantioselective synthesis methods, such as asymmetric epoxidation of glycidates followed by azide-mediated ring contraction, are employed to avoid racemization .
Reactivity and Functionalization
Ring-Opening Reactions
The strained aziridine ring undergoes regioselective ring-opening with nucleophiles (e.g., amines, thiols) under acidic or Lewis acid-catalyzed conditions :
Key Applications:
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Pharmaceutical Intermediates: Synthesis of β-amino alcohols and diamines via nucleophilic attack at the less substituted carbon .
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Peptide Mimetics: Incorporation into peptidomimetic scaffolds to enhance metabolic stability .
Boc Deprotection
The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane) to generate the primary aziridine carboxylate, which is prone to polymerization unless stabilized .
Applications in Organic Synthesis
Asymmetric Catalysis
The compound serves as a chiral ligand in lithium-mediated enantioselective additions. For example, it facilitates the synthesis of α-hydroxy ketones with >90% ee when paired with organozinc reagents .
Comparative Analysis with Stereoisomers
The (2S)-enantiomer (CAS: 2173637-20-0) exhibits distinct reactivity:
| Property | (2R)-Isomer | (2S)-Isomer |
|---|---|---|
| Ring-opening rate | Faster with electrophiles | Slower, prefers nucleophiles |
| Biological activity | Higher cytotoxicity in assays | Reduced interaction with targets |
| Synthetic utility | Preferred in peptide synthesis | Used in polymer chemistry |
This stereospecificity underscores the importance of enantiopure synthesis .
Industrial and Research Trends
Recent patents (2023–2025) highlight its role in:
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